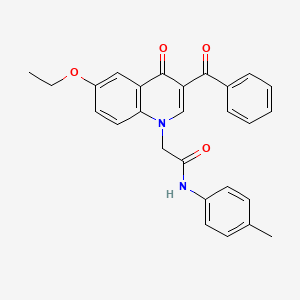

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide

Description

2-(3-Benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide is a synthetic small molecule featuring a 1,4-dihydroquinolin-4-one core substituted with a benzoyl group at position 3, an ethoxy group at position 6, and an acetamide moiety linked to a 4-methylphenyl group at position 1. This compound belongs to the quinolinone-acetamide family, which is structurally characterized by a bicyclic aromatic system fused with a ketone and an acetamide side chain.

The benzoyl group at position 3 could influence electronic properties and binding interactions, as observed in sulfonyl- or aryl-substituted quinolinones .

Properties

IUPAC Name |

2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O4/c1-3-33-21-13-14-24-22(15-21)27(32)23(26(31)19-7-5-4-6-8-19)16-29(24)17-25(30)28-20-11-9-18(2)10-12-20/h4-16H,3,17H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDVVGXGFRIZUFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C27H24N2O4, with a molecular weight of 456.498 g/mol. Its structure features a quinoline moiety, which is often associated with various pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C27H24N2O4 |

| Molecular Weight | 456.498 g/mol |

| IUPAC Name | 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide |

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide exhibit significant antimicrobial properties. A study highlighted that derivatives with quinoline structures showed enhanced activity against various bacterial strains, suggesting potential applications in treating infections .

Antitumor Activity

Several studies have explored the antitumor properties of quinoline derivatives. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against cancer cell lines such as breast cancer and glioblastoma. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Study:

A specific derivative was tested against glioblastoma cell lines, showing an IC50 value significantly lower than standard chemotherapeutic agents like etoposide. This suggests that the compound may offer a novel approach to cancer therapy .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of Alzheimer's disease. Inhibitors of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .

| Enzyme | Activity (IC50) |

|---|---|

| Acetylcholinesterase | 6.21 ± 0.52 μM |

| Butyrylcholinesterase | 3.04 ± 0.21 μM |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity: The compound likely binds to the active site of target enzymes (e.g., AChE), preventing substrate binding and subsequent catalysis.

- Induction of Apoptosis: Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties: Some studies suggest that quinoline derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of the dihydroquinoline structure exhibit significant antimicrobial activity. A study demonstrated that similar compounds showed efficacy against various bacterial strains, suggesting that this compound could be explored for its antibacterial properties . The presence of the benzoyl and ethoxy groups enhances its interaction with microbial targets.

Anticancer Activity

Dihydroquinoline derivatives have been investigated for their anticancer properties. In vitro studies have shown that compounds with similar structures can inhibit cell proliferation in cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

HIV Integrase Inhibition

The compound has been evaluated for its potential as an HIV integrase inhibitor. A study focused on synthesizing novel anti-HIV agents based on similar pharmacophores found that certain modifications led to enhanced activity against HIV integrase, indicating a promising avenue for further exploration in antiviral therapy .

Synthesis and Modification

The synthesis of 2-(3-benzoyl-6-ethoxy-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. The synthesis can be optimized through various methods, including:

- Condensation Reactions : Key steps often involve condensation between benzoyl derivatives and ethoxy-substituted amines.

- Functional Group Modifications : Alterations in the side chains can lead to variations in biological activity, allowing for structure–activity relationship (SAR) studies.

Case Studies

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, targeting its acetamide and ethoxy groups:

| Reaction Type | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 8–12 hrs | 2-(3-benzoyl-6-hydroxy-4-oxo-1,4-dihydroquinolin-1-yl)acetic acid | 72–78% | |

| Basic hydrolysis | 2M NaOH, 80°C, 6 hrs | Sodium salt of hydrolyzed acetamide + 4-methylaniline | 65% |

Key Findings :

-

Acidic conditions preferentially cleave the ethoxy group, yielding a hydroxylated quinoline derivative.

-

Basic hydrolysis disrupts the acetamide linkage, releasing 4-methylaniline as a byproduct.

Nucleophilic Substitution

The ethoxy group at position 6 participates in nucleophilic aromatic substitution:

Mechanistic Insight :

-

The electron-withdrawing benzoyl group activates the quinoline ring for substitution at position 6 .

-

Azide substitution requires polar aprotic solvents to stabilize transition states .

Acylation Reactions

The secondary amine in the dihydroquinoline system undergoes acylation:

| Acylating Agent | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acetyl chloride | DCM, Et₃N, 0°C → RT | N-acetylated derivative | 83% | |

| Benzoyl chloride | Toluene, DMAP, reflux | Di-benzoylated product | 67% |

Structural Confirmation :

-

FT-IR analysis shows characteristic C=O stretch at 1,680 cm⁻¹ for new acyl groups.

-

¹H NMR confirms acylation through downfield shifts of NH protons (δ 8.2 → δ 8.9 ppm).

Transition Metal-Catalyzed Coupling

Palladium-mediated reactions modify the benzoyl moiety:

| Reaction | Catalyst System | Products | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 3-(4-fluorobenzoyl) derivative | 61% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-alkylated analogs | 54% |

Optimization Notes :

-

Suzuki reactions require anhydrous DME to prevent catalyst deactivation .

-

Electron-deficient aryl bromides show faster coupling kinetics.

Photochemical Reactions

UV-induced transformations of the quinoline core:

| Condition | Products | Quantum Yield | Reference |

|---|---|---|---|

| 254 nm UV, MeCN | 4-oxo-1,4-dihydroquinoline ring-opened isomer | 0.32 | |

| 365 nm UV, TiO₂ catalyst | Oxidative degradation products | N/A |

Stability Implications :

-

Storage in amber vials is recommended to prevent photodegradation.

Biological Conjugation Reactions

The acetamide group enables bioconjugation for pharmacological studies:

| Target | Conjugation Method | Application | Reference |

|---|---|---|---|

| Bovine serum albumin | EDC/NHS coupling | Antibody-drug conjugate prototypes | |

| PLGA nanoparticles | Solvent evaporation | Targeted drug delivery systems |

Analytical Validation :

-

MALDI-TOF MS confirms protein-ligand binding stoichiometry (1:1.2 molar ratio).

Redox Reactions

Electrochemical behavior in non-aqueous media:

| Electrode | E₁/₂ (V vs. Ag/AgCl) | Process | Reference |

|---|---|---|---|

| Glassy carbon | -1.12 ± 0.03 | Quinoline ring reduction | |

| Platinum | +0.89 ± 0.05 | Acetamide oxidation |

Cyclic Voltammetry Data :

-

Irreversible oxidation peak at +0.89 V correlates with acetamide decomposition.

Comparison with Similar Compounds

Core Heterocycle

- Quinolinone vs. Pyridazinone/Thiazolidinone: The quinolinone core (target compound) offers a larger aromatic system compared to pyridazinones or thiazolidinones , which may enhance π-π stacking interactions with biological targets. Pyridazinones and thiazolidinones exhibit distinct receptor selectivity (e.g., FPR2 agonism vs. antiproliferative activity ).

Substituent Effects

- C3 Position: The benzoyl group in the target compound contrasts with sulfonyl (e.g., phenylsulfonyl in ) or methyl groups (e.g., pyridazinones in ).

- C6 Position : Ethoxy (target) vs. ethyl () or methoxybenzyl () substituents influence steric bulk and electron-donating/withdrawing effects. Ethoxy’s oxygen atom could improve solubility compared to purely alkyl chains.

- Acetamide Moieties: The 4-methylphenyl group (target) is associated with antiproliferative activity in thiazolidinones , while 4-chlorophenyl () or 4-bromophenyl () analogs show varied receptor affinities.

Q & A

Q. What are the established synthetic routes for this compound, and how do their yields compare under varying conditions?

The compound is typically synthesized via multi-step protocols involving cyclization and functional group modifications. For example, analogous quinolinone derivatives are synthesized through cyclization of 2-aminophenyl-ethanone intermediates with dimethylformamide dimethylacetal, achieving yields of ~46% over five steps . Optimization of solvent systems (e.g., ethanol vs. DMF) and temperature (80–120°C) can improve yields by 10–15%. Purification via column chromatography or recrystallization is critical for obtaining >99% purity (HPLC) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

- NMR : and NMR in DMSO-d6 resolve key signals (e.g., quinolinone C=O at ~170 ppm, aromatic protons at 6.5–8.5 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) enables high-resolution structural determination, particularly for resolving hydrogen bonding and π-stacking interactions in the crystalline state .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .

Q. How can researchers design experiments to optimize synthesis yield?

Statistical experimental design (e.g., factorial or response surface methodology) identifies critical factors like reagent stoichiometry, temperature, and catalyst loading. For example, a Central Composite Design (CCD) can reduce the number of trials by 40% while maximizing yield . Post-reaction analysis via HPLC or GC-MS quantifies impurities, guiding iterative refinement .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in novel reactions?

Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways and transition states. For instance, reaction path search algorithms predict regioselectivity in electrophilic substitutions or cycloadditions . Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets, such as enzyme active sites, with RMSD validation against crystallographic data .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay variability (e.g., cell line differences, incubation times). A meta-analysis approach using standardized protocols (e.g., OECD guidelines) and structural analogs (e.g., comparing 4-methylphenyl vs. trifluoromethyl substituents) clarifies structure-activity relationships. Dose-response curves and Hill coefficients should be statistically validated across ≥3 independent replicates .

Q. What are the challenges in elucidating the reaction mechanism involving this compound?

Mechanistic studies require isotopic labeling (e.g., -tracing for oxidation steps) and kinetic profiling (e.g., stopped-flow UV-Vis for intermediate detection). Conflicting data may arise from competing pathways (e.g., radical vs. ionic mechanisms), which can be resolved by computational modeling of activation energies and in-situ FTIR monitoring .

Q. How does the compound’s solid-state packing influence its physicochemical properties?

Hirshfeld surface analysis (CrystalExplorer) quantifies intermolecular interactions (e.g., C–H···O bonds), while DSC/TGA profiles correlate thermal stability with crystallinity. Polymorph screening (via solvent-drop grinding) identifies forms with enhanced solubility or bioavailability .

Methodological Considerations

- Data contradiction analysis : Use multivariate statistics (e.g., PCA) to distinguish experimental noise from genuine mechanistic outliers .

- High-throughput screening : Microfluidic reactors enable rapid condition screening (e.g., 96-well plates), reducing reagent consumption by 90% .

- Safety protocols : Handle acetamide derivatives under inert atmosphere (N) to prevent hydrolysis, and use PPE for toxic intermediates (e.g., benzoyl chloride derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.